molecular formula C11H15Cl2N3 B2999909 2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride CAS No. 2309473-84-3

2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride

Cat. No.: B2999909
CAS No.: 2309473-84-3
M. Wt: 260.16
InChI Key: LSMJORPYFDZKRR-UHFFFAOYSA-N
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Description

The compound “2-(Azetidin-3-yl)-1H-imidazole hydrochloride” is a solid substance . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of related compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, the Suzuki–Miyaura cross-coupling can be used for the synthesis and diversification of novel heterocyclic amino acid derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride”, include a molecular weight of 190.63 g/mol .

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research conducted by Mistry and Desai (2006) demonstrated the microwave-assisted synthesis of azetidinones and thiazolidinones with notable antibacterial and antifungal properties. This method offers a rapid and efficient route for preparing these compounds, highlighting a novel approach to developing pharmacologically active agents (Mistry & Desai, 2006).

Synthesis and Biological Activity Evaluation

Shanmugapandiyan et al. (2010) synthesized a series of benzimidazole derivatives, including azetidin-2-ones, and evaluated their antibacterial, antifungal, analgesic, and anti-inflammatory activities. Their findings suggest these compounds could serve as leads for the development of new therapeutic agents (Shanmugapandiyan et al., 2010).

Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) explored the synthesis of azetidinone derivatives with antihypertensive α-blocking activity. Their work demonstrates the potential of these compounds in the development of treatments for hypertension, showcasing the broad pharmacological applications of azetidinone derivatives (Abdel-Wahab et al., 2008).

Antimicrobial and Molluscicidal Activities

A study by Nofal et al. (2002) synthesized benzimidazole derivatives, including azetidinones, and assessed their antimicrobial and molluscicidal activities. This research highlights the potential use of these compounds in agricultural applications to protect crops from pests and diseases (Nofal et al., 2002).

Safety and Hazards

For “2-(Azetidin-3-yl)-1H-imidazole hydrochloride”, the safety information includes hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

The azetidine ring has been identified as a conformationally restricted component of important pharmacological molecules . Therefore, the study and development of azetidine derivatives, including “2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride”, could be a promising area of research in the future.

Properties

IUPAC Name

2-(azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMJORPYFDZKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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